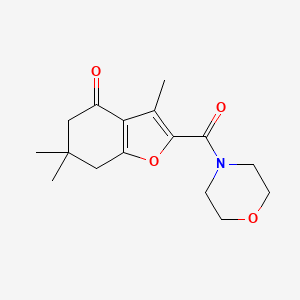
2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide, also known as MNMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MNMB is a potent inhibitor of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which plays a crucial role in several cellular processes, including glycogen synthesis, cell proliferation, and apoptosis.
科学研究应用
2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide has been extensively studied for its potential applications in several areas of research, including cancer, Alzheimer's disease, and diabetes. 2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and colon cancer cells. 2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide has also been found to reduce the accumulation of beta-amyloid plaques, which are the hallmark of Alzheimer's disease, in animal models. Additionally, 2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
作用机制
2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide exerts its effects by inhibiting the activity of GSK-3β, which is a serine/threonine kinase that regulates several cellular processes, including glycogen synthesis, cell proliferation, and apoptosis. GSK-3β is overexpressed in several types of cancer and has been implicated in the development of Alzheimer's disease and diabetes. By inhibiting GSK-3β, 2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide can modulate these cellular processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide has been shown to have several biochemical and physiological effects in vitro and in vivo. 2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide has been found to reduce the proliferation and induce apoptosis in cancer cells. 2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide has also been shown to reduce the accumulation of beta-amyloid plaques in the brain and improve cognitive function in animal models of Alzheimer's disease. Additionally, 2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide has been found to improve glucose tolerance and insulin sensitivity in diabetic mice.
实验室实验的优点和局限性
2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide has several advantages for lab experiments, including its potent inhibitory activity against GSK-3β, its ability to modulate several cellular processes, and its potential therapeutic applications in cancer, Alzheimer's disease, and diabetes. However, 2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for 2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide research, including the development of more efficient synthesis methods, the optimization of 2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide derivatives with improved solubility and selectivity, and the investigation of 2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide's potential therapeutic applications in other diseases, such as Parkinson's disease and schizophrenia. Additionally, more studies are needed to elucidate the molecular mechanisms underlying 2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide's effects on cellular processes and to identify potential biomarkers for 2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide's therapeutic efficacy.
合成方法
2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylthio)benzamide can be synthesized using a multi-step reaction process that involves the reaction of 2-methyl-3-nitroaniline with 4-methylthiobenzoyl chloride, followed by the reduction of the nitro group using sodium dithionite, and the methylation of the amine group using dimethyl sulfate. The final product is obtained after purification using column chromatography.
属性
IUPAC Name |
2-methoxy-N-(2-methyl-3-nitrophenyl)-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-10-13(5-4-6-14(10)18(20)21)17-16(19)12-8-7-11(23-3)9-15(12)22-2/h4-9H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLPXAQQYCUYKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=C(C=C(C=C2)SC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(2-methyl-3-nitrophenyl)-4-(methylsulfanyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(trifluoromethyl)benzyl]azepane](/img/structure/B5728800.png)



![2-[N-(1-phenylethylidene)ethanehydrazonoyl]-1H-indene-1,3(2H)-dione](/img/structure/B5728835.png)

![2'-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}biphenyl-2-carboxylic acid](/img/structure/B5728841.png)

![N-{4-[N-(diphenylacetyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B5728865.png)

![N-[2-(4-fluorophenyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5728894.png)
![2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B5728897.png)

![N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5728902.png)